molecular formula C7H3ClN4 B6189060 2-azido-4-chlorobenzonitrile CAS No. 156149-37-0

2-azido-4-chlorobenzonitrile

Cat. No.: B6189060
CAS No.: 156149-37-0
M. Wt: 178.6
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Description

2-Azido-4-chlorobenzonitrile is an organic compound that belongs to the class of azido compounds and benzonitriles It is characterized by the presence of an azido group (-N3) and a cyano group (-CN) attached to a benzene ring substituted with a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-azido-4-chlorobenzonitrile typically involves the introduction of the azido group into a chlorobenzonitrile precursor. One common method is the nucleophilic substitution reaction where sodium azide (NaN3) is used to replace a leaving group, such as a halide, on the aromatic ring. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management. The choice of reagents and solvents would also be influenced by cost and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-Azido-4-chlorobenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Sodium Azide (NaN3): Used for introducing the azido group.

    Dimethylformamide (DMF): A polar aprotic solvent used to facilitate nucleophilic substitution.

    Hydrogen Gas (H2) and Catalysts: Used for the reduction of the azido group to an amine.

Major Products Formed

    Triazoles: Formed through cycloaddition reactions with alkynes.

    Amines: Formed through the reduction of the azido group.

Mechanism of Action

The mechanism of action of 2-azido-4-chlorobenzonitrile primarily involves its reactivity due to the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper (Cu) or other transition metals, which facilitate the formation of the triazole ring by stabilizing the transition state . The compound can also act as a precursor for the synthesis of other functionalized molecules through substitution and reduction reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azido-4-chlorobenzonitrile is unique due to the presence of both the azido and cyano groups on the same aromatic ring. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields of research and industry.

Properties

CAS No.

156149-37-0

Molecular Formula

C7H3ClN4

Molecular Weight

178.6

Purity

95

Origin of Product

United States

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